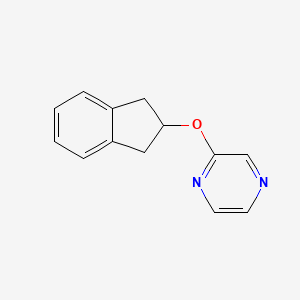

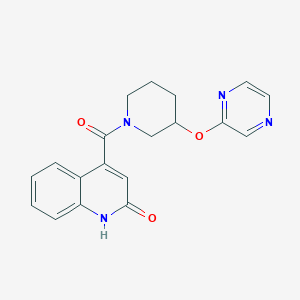

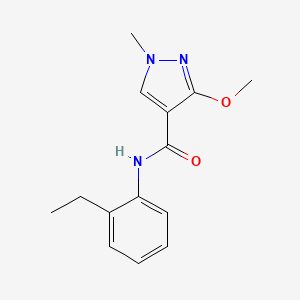

![molecular formula C18H21N5O3S B2900562 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1798676-19-3](/img/structure/B2900562.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor of the protein kinase B (AKT) pathway, which has been implicated in various disease states, including cancer, diabetes, and cardiovascular diseases.

科学研究应用

Drug Design and Development

The core structure of this compound, the 1H-imidazo[1,2-b]pyrazole, has been utilized as a non-classical isostere of indole . This suggests its potential application in drug design, where it can be used to improve the solubility and pharmacokinetic properties of drug candidates. For instance, it has been used in the synthesis of an isostere of the indolyl drug pruvanserin, showing improved solubility in aqueous media .

Synthesis of Push-Pull Dyes

The compound’s scaffold has been functionalized to create push-pull dyes. These dyes have a proaromatic core and are valuable in various scientific applications, including organic electronics and photonics . The ability to fragment the pyrazole ring opens up pathways to synthesize dyes with specific electronic properties.

Regioselective Functionalization

Selective functionalization of the compound’s scaffold using Br/Mg-exchange and regioselective magnesiations and zincations with TMP-bases has been reported . This allows for the introduction of various electrophiles, enabling the creation of a diverse array of derivatives for further research and development in medicinal chemistry.

Improved Synthesis Methods

Advancements in the synthesis of substituted imidazoles, to which this compound belongs, have been highlighted. These methodologies emphasize functional group compatibility and result in varied substitution patterns, which are crucial for the compound’s applications in everyday products .

Medicinal Chemistry Building Blocks

The compound’s derivatives can serve as useful scaffolds in medicinal chemistry. They can be employed as they are or used as building blocks to construct different classes of biologically active compounds .

N-H Functionalization

A novel route to synthesize related heterocycles via N-H functionalization has been developed. This method involves the use of diverse aniline groups and carbonyldiimidazole (CDI), which could be applied to the compound for the synthesis of imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles .

Solubility Enhancement in Drug Formulation

The substitution of the indole ring with the compound’s 1H-imidazo[1,2-b]pyrazole moiety has led to a significant improvement in solubility in aqueous media. This property is particularly beneficial in drug formulation, where solubility is a critical factor for bioavailability .

Heterocyclic Chemistry Research

As a part of heterocyclic chemistry, the compound’s scaffold is key to functional molecules used in various applications. The recent advances in the synthesis of such heterocycles underline their importance in research and industrial applications .

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of imidazo[1,2-b]pyrazoles , which have been reported to exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . .

Mode of Action

Compounds with the imidazo[1,2-b]pyrazole scaffold have been reported to undergo selective functionalization using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the diverse bioactivities reported for imidazo[1,2-b]pyrazoles , it is likely that this compound affects multiple pathways

Pharmacokinetics

It has been suggested that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

Given the reported bioactivities of imidazo[1,2-b]pyrazoles , it is likely that this compound has significant effects at the molecular and cellular levels

属性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c24-18(19-9-12-21-13-14-23-17(21)7-8-20-23)15-3-5-16(6-4-15)27(25,26)22-10-1-2-11-22/h3-8,13-14H,1-2,9-12H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPLRIOWKONNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

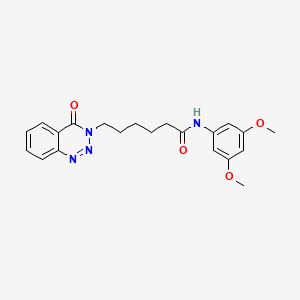

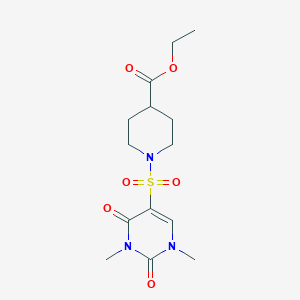

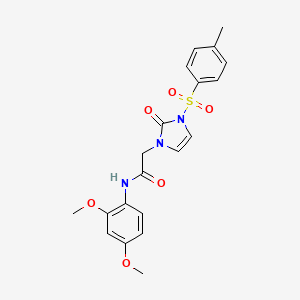

![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)

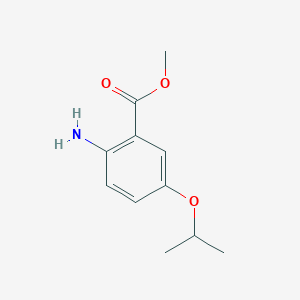

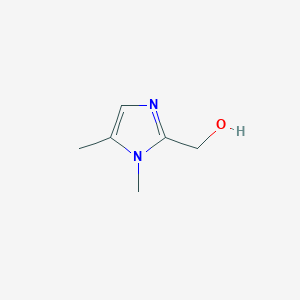

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)

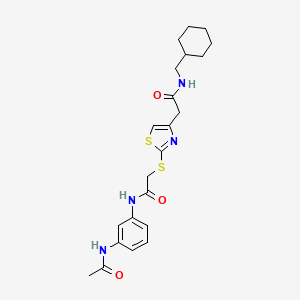

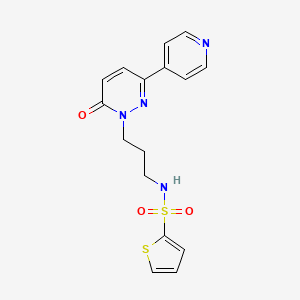

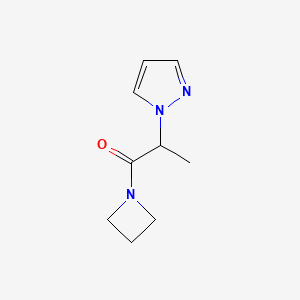

![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)